Benzyl oct-7-yn-1-ylcarbamate
Description
Contextualization of Carbamate (B1207046) Chemistry in Modern Organic Synthesis
Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. nih.govnih.gov This functional group is characterized by a carbonyl group flanked by an ether and an amine linkage. In modern organic synthesis, carbamates are highly valued for their stability and diverse reactivity. nih.govacs.org They are frequently employed as protecting groups for amines, shielding their reactivity during complex synthetic sequences. nih.govresearchgate.net The stability of the carbamate group under a range of conditions, followed by its selective removal, makes it an invaluable tool for chemists. fiveable.me Beyond protection, the carbamate moiety can influence the electronic and steric properties of a molecule, thereby directing the outcome of chemical reactions. fiveable.me Carbamates are also recognized as important structural motifs in medicinal chemistry and drug design, often serving as stable surrogates for more labile amide bonds. acs.orgresearchgate.net
Significance of Terminal Alkynes in Contemporary Chemical Methodologies
Terminal alkynes are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain. fiveable.me This structural feature imparts unique reactivity that is extensively exploited in modern organic synthesis. numberanalytics.comnumberanalytics.com The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is notably acidic compared to hydrogens on sp2 or sp3 hybridized carbons. numberanalytics.comyoutube.com This acidity allows for the facile formation of metal acetylides upon treatment with a strong base, which can then act as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions. fiveable.mewikipedia.org
Furthermore, the triple bond of a terminal alkyne is a hub of reactivity, readily participating in addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. numberanalytics.comwikipedia.org Methodologies such as the Sonogashira coupling, click chemistry, and various cyclization reactions rely on the versatile nature of terminal alkynes to construct complex molecular architectures. wikipedia.orgnih.gov This makes them indispensable building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.com
Structural Elucidation and Nomenclatural Considerations for Benzyl (B1604629) Oct-7-yn-1-ylcarbamate
Benzyl oct-7-yn-1-ylcarbamate is a molecule that integrates the key features of a carbamate and a terminal alkyne. Its structure consists of an eight-carbon chain (octyl) with a terminal alkyne at the seventh position (oct-7-yne). One end of this chain is attached to the nitrogen atom of a carbamate group. The oxygen of the carbamate is, in turn, bonded to a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group).
The systematic IUPAC name for this compound is benzyl N-(oct-7-yn-1-yl)carbamate. This name precisely describes the molecular architecture:
Benzyl : Refers to the C6H5CH2- group attached to the carbamate oxygen.
oct-7-yn-1-yl : Describes the eight-carbon chain with a triple bond starting at carbon 7 and attachment to the carbamate nitrogen at carbon 1.
carbamate : Indicates the -O-C(=O)-N- functional group.
Below is a table summarizing some of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C16H21NO2 |
| IUPAC Name | benzyl N-(oct-7-yn-1-yl)carbamate |
| CAS Number | 1403613-36-8 |
Overview of Research Trajectories Involving Alkynyl Carbamate Scaffolds
The combination of a carbamate and a terminal alkyne within a single molecule, as seen in this compound, creates a powerful bifunctional scaffold for chemical innovation. Research involving such alkynyl carbamate scaffolds is exploring several promising directions.
One major area of investigation is their use in the synthesis of heterocyclic compounds. The carbamate can act as an internal nucleophile, and the alkyne as an electrophilic partner, enabling intramolecular cyclization reactions to form various nitrogen-containing rings. unimi.it These heterocyclic structures are prevalent in many biologically active molecules.
Another significant research trajectory involves the use of the terminal alkyne as a handle for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the conjugation of the alkynyl carbamate scaffold to other molecules bearing an azide (B81097) group, facilitating the construction of complex molecular assemblies and functionalized polymers. nih.gov
Furthermore, the development of transition metal-catalyzed reactions involving alkynyl carbamates is a vibrant area of research. acs.orgacs.org These methodologies aim to achieve novel transformations and build molecular complexity in a stereoselective manner. For instance, rhodium-catalyzed reactions have been developed for the synthesis of sulfoximine (B86345) propargyl carbamates, which are valuable intermediates in medicinal chemistry. acs.org The unique electronic properties of the alkynyl carbamate moiety can be harnessed to control the regioselectivity and stereoselectivity of these transformations. The exploration of such scaffolds continues to open new avenues in synthetic organic chemistry, with potential applications in drug discovery and materials science. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-oct-7-ynylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-10-13-17-16(18)19-14-15-11-8-7-9-12-15/h1,7-9,11-12H,3-6,10,13-14H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBRMVRSBYDXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Oct 7 Yn 1 Ylcarbamate and Its Analogs
Strategic Retrosynthesis of the Benzyl (B1604629) Oct-7-yn-1-ylcarbamate Moiety
The retrosynthetic analysis of Benzyl oct-7-yn-1-ylcarbamate identifies two primary strategic disconnections. The most logical approach involves the disconnection of the carbamate (B1207046) C-N bond, which simplifies the target molecule into two key synthons: oct-7-yn-1-amine and a benzylcarbonyl equivalent, such as benzyl chloroformate. This strategy is advantageous as it allows for the late-stage introduction of the carbamate functionality onto a pre-functionalized aminoalkyne backbone.
A secondary disconnection strategy targets the C-C triple bond of the alkyne. This approach would involve the formation of the alkyne at a later stage of the synthesis, potentially from a suitable precursor such as an aldehyde via reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. This pathway might be considered if the terminal alkyne is incompatible with earlier planned reaction conditions.
Direct Synthesis Approaches
The direct synthesis of this compound can be efficiently achieved through a convergent sequence involving the formation of the carbamate and the introduction of the terminal alkyne.
Carbamate Formation Protocols
The formation of the carbamate linkage is a cornerstone of this synthetic route. A widely employed and effective method is the reaction of a primary amine with benzyl chloroformate. wikipedia.org This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. Common bases include sodium carbonate or tertiary amines like triethylamine (B128534). nih.gov The reaction is generally high-yielding and tolerant of a wide range of functional groups.
For the synthesis of this compound, this would involve the reaction of oct-7-yn-1-amine with benzyl chloroformate. The general reaction is depicted below:
Reaction Scheme for Carbamate Formation
R-NH₂ + C₆H₅CH₂OC(O)Cl → R-NHC(O)OCH₂C₆H₅ + HCl
where R = CH≡C(CH₂)₆-
Alternative methods for carbamate synthesis include the reaction of an amine with benzyl alcohol in the presence of a coupling agent or via an isocyanate intermediate, though the use of benzyl chloroformate remains a prevalent and straightforward approach. organic-chemistry.orgchemicalbook.com
Alkyne Introduction Strategies (e.g., Wittig, Corey-Fuchs)
The introduction of the terminal alkyne is another critical step. A powerful and frequently used method for the conversion of an aldehyde to a terminal alkyne is the Corey-Fuchs reaction. jk-sci.comtcichemicals.com This two-step protocol involves the initial reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene. organic-chemistry.orgalfa-chemistry.com Subsequent treatment of the dibromoalkene with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to afford the terminal alkyne. nrochemistry.com
For the synthesis of this compound, a precursor aldehyde, such as benzyl 7-oxoheptylcarbamate, would be subjected to the Corey-Fuchs conditions.
Corey-Fuchs Reaction Steps:
Dibromoolefination: R-CHO + (Ph₃P)₂CBr₂ → R-CH=CBr₂
Alkyne Formation: R-CH=CBr₂ + 2 BuLi → R-C≡CH
While the Wittig reaction is renowned for alkene synthesis, its direct application for terminal alkyne formation from aldehydes is less common. However, related phosphorus ylide chemistry forms the basis of the first step of the Corey-Fuchs reaction.
Stereoselective and Enantioselective Synthesis
The synthesis of chiral analogs of this compound necessitates the use of stereoselective and enantioselective methodologies.
Chiral Pool Approaches
A "chiral pool" approach leverages naturally occurring, enantiomerically pure starting materials to introduce stereocenters into the target molecule. For instance, a chiral amino alcohol could serve as a precursor. The stereocenter from the amino alcohol would be retained throughout the synthetic sequence, ultimately leading to an enantiomerically enriched analog of this compound. This strategy is often efficient as it avoids the need for asymmetric catalysis or chiral resolution.
Asymmetric Catalysis in Alkynylation and Carbamate Formation
Asymmetric catalysis offers a powerful alternative for the enantioselective synthesis of chiral molecules. Recent advances have seen the development of catalytic asymmetric reactions for the formation of chiral alkynes. researchgate.netacs.orgacs.org These methods often employ chiral transition metal complexes to control the stereochemical outcome of the reaction.
Similarly, while the formation of the carbamate bond itself does not typically create a stereocenter, the synthesis of chiral precursors through asymmetric catalysis is well-established. For example, the asymmetric reduction of a ketone to a chiral alcohol, which is then converted to an amine, can introduce the desired stereochemistry early in the synthesis. Furthermore, catalytic methods for the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide have been developed and could be adapted for the synthesis of chiral precursors. epa.govrsc.org The use of chiral catalysts in domino reactions involving alkynes has also been reported, offering a pathway to complex chiral structures. mdpi.com
Cascade and Multicomponent Reaction Pathways
Cascade and multicomponent reactions (MCRs) offer efficient synthetic routes to complex molecules by combining multiple reaction steps in a single pot, thereby reducing waste and improving atom economy. acs.org While a specific one-pot synthesis of this compound has not been extensively documented, analogous MCRs provide a conceptual framework for its potential construction.
One plausible, though hypothetical, multicomponent approach could be a variation of the A³ coupling (aldehyde-alkyne-amine) reaction. mdpi.com In this scenario, a three-component reaction could theoretically involve a benzyl carbamate-containing aldehyde, a terminal alkyne, and an amine. However, for the direct synthesis of this compound, a more direct approach would be a three-component reaction involving oct-7-yn-1-amine, an appropriate carbonyl source, and benzyl chloroformate or a related benzylating agent. Such a reaction would need to be carefully designed to avoid side reactions.
Cascade reactions involving carbamates have been developed, often leading to the formation of heterocyclic structures. For instance, cascade reactions of carbamates with other functional groups within the same molecule can lead to cyclization. researchgate.netacs.org While these are typically intramolecular, an intermolecular cascade could be envisioned where the initial formation of the carbamate triggers a subsequent reaction with the alkyne, although this remains a theoretical proposition for this specific acyclic target.
A more practical approach would likely involve a sequential one-pot synthesis rather than a true multicomponent reaction. This could involve the in-situ formation of oct-7-yn-1-amine from a precursor, followed by its immediate reaction with benzyl chloroformate.
Table 1: Plausible Multicomponent Reaction Components for Analogs
| Component 1 (Alkyne) | Component 2 (Amine) | Component 3 (Carbonyl/Acyl Source) | Potential Product Class |
| Phenylacetylene | Benzylamine | Di-tert-butyl dicarbonate | N-Benzyl-N-phenylethynyl-tert-butylcarbamate |
| 1-Heptyne | Aniline | Benzyl chloroformate | Benzyl N-phenyl-N-(hept-1-yn-1-yl)carbamate |
| Propargyl alcohol | Oct-7-yn-1-amine | Phosgene (B1210022) equivalent | Carbamate-linked diynes |
Synthetic Routes to Oct-7-yn-1-ylcarbamate Precursors and Derivatives
The most direct precursor to this compound is oct-7-yn-1-amine. The synthesis of this amine and its precursor, 7-octyn-1-ol (B141416), is a critical step.
Synthesis of 7-Octyn-1-ol:
7-Octyn-1-ol can be synthesized from commercially available starting materials. One common route involves the alkylation of acetylene. Alternatively, it can be prepared from other isomers of octynol. For instance, 2-octyn-1-ol (B148842) can be isomerized to 7-octyn-1-ol in a "zipper" reaction. acs.org
Conversion of 7-Octyn-1-ol to Oct-7-yn-1-amine:
The conversion of the terminal alcohol of 7-octyn-1-ol to a primary amine can be achieved through several established methods:
Via an Azide (B81097) Intermediate: The alcohol can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting oct-7-yn-1-yl tosylate can then undergo nucleophilic substitution with sodium azide to yield 8-azidooct-1-yne. Subsequent reduction of the azide, commonly with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, affords the desired oct-7-yn-1-amine.
Mitsunobu Reaction: The Mitsunobu reaction provides a direct route to an azide from the alcohol. Treatment of 7-octyn-1-ol with diphenylphosphoryl azide (DPPA) or hydrazoic acid in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) yields 8-azidooct-1-yne, which is then reduced as described above.
Gabriel Synthesis: This method involves the reaction of the tosylated or halogenated precursor with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method is effective for the synthesis of primary amines while avoiding overalkylation.
Once oct-7-yn-1-amine is obtained, the final step is the formation of the benzyl carbamate. This is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dichloromethane (B109758) or a biphasic system. masterorganicchemistry.com
Table 2: Summary of Synthetic Steps for this compound
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 7-Octyn-1-ol | 1. TsCl, Pyridine; 2. NaN₃; 3. LiAlH₄ | Oct-7-yn-1-amine |
| 2 | Oct-7-yn-1-amine | Benzyl chloroformate, NaHCO₃ | This compound |
Protecting Group Strategies Relevant to Benzyl Carbamates and Alkynes
In syntheses involving molecules with multiple reactive sites, such as this compound, the use of protecting groups is often essential to prevent unwanted side reactions. The key is to employ an orthogonal protection strategy, where one protecting group can be removed selectively in the presence of another. wikipedia.org
Protecting the Terminal Alkyne:
The acidic proton of a terminal alkyne can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. Common protecting groups for terminal alkynes include trialkylsilyl groups, with trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) being the most prevalent. gelest.com
Installation: Silyl (B83357) groups are typically introduced by treating the alkyne with the corresponding silyl chloride (e.g., TMS-Cl) in the presence of a base like triethylamine or by deprotonating the alkyne with a strong base (e.g., n-BuLi) followed by quenching with the silyl chloride.
Removal: Silyl groups are readily cleaved under mild conditions that are often compatible with the benzyl carbamate group. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used. gelest.com Mildly acidic or basic conditions can also be employed for the removal of less hindered silyl groups like TMS. eurjchem.com
Protecting the Amine (as a Benzyl Carbamate):
The benzyl carbamate (Cbz or Z group) is itself a protecting group for the amine functionality. masterorganicchemistry.comorganic-chemistry.org It is stable to a wide range of reaction conditions.
Stability: The Cbz group is generally stable to mildly acidic and basic conditions, making it compatible with the installation and removal of many alkyne protecting groups.
Removal: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. masterorganicchemistry.com This method is mild and occurs at neutral pH. Other deprotection methods include the use of strong acids like HBr in acetic acid or Lewis acids. harvard.edu
Orthogonal Strategies:
The combination of a silyl-protected alkyne and a Cbz-protected amine is an excellent example of an orthogonal protecting group strategy. The silyl group can be removed with fluoride ions without affecting the Cbz group, and the Cbz group can be removed by hydrogenation without cleaving the silyl ether (though some silyl ethers can be sensitive to strongly acidic conditions that might also cleave the Cbz group). This orthogonality allows for the selective manipulation of either the alkyne or the amine functionality at different stages of a synthetic sequence.
Table 3: Orthogonal Protecting Group Compatibility
| Protecting Group | Functionality | Removal Conditions | Compatibility with other group |
| Trimethylsilyl (TMS) | Terminal Alkyne | TBAF or K₂CO₃/MeOH | Stable to hydrogenation for Cbz removal |
| Benzyl carbamate (Cbz) | Amine | H₂/Pd-C | Stable to fluoride-mediated desilylation |
Reactivity and Mechanistic Investigations of Benzyl Oct 7 Yn 1 Ylcarbamate
Reactions of the Carbamate (B1207046) Moiety
Decarbamoylation Pathways:This would have detailed the methods for the removal of the benzylcarbamate protecting group to yield the free amine, a crucial transformation in synthetic chemistry.
The generation of an authoritative and scientifically accurate article with detailed research findings and data tables, as per the user's request, is contingent on the availability of primary research concerning "Benzyl oct-7-yn-1-ylcarbamate." As no such data could be located, the creation of the specified article is not possible at this time. Further research and publication on the chemical behavior of this compound are required before a comprehensive review of its reactivity can be compiled.
Alkyne Functionalization Reactions
The terminal alkyne group in Benzyl (B1604629) oct-7-yn-1-ylcarbamate is a versatile handle for introducing molecular complexity. It readily participates in various addition and coupling reactions, primarily catalyzed by transition metals.
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. acs.orgwikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org For this compound, this reaction allows for the direct attachment of various aryl or vinyl substituents to the terminus of the octyne chain, providing access to a wide array of complex molecules.
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Simultaneously, the terminal alkyne reacts with the copper(I) acetylide. A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org
Recent advancements have also led to the development of copper-free Sonogashira couplings, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orglibretexts.org
| Entry | Aryl Halide | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Benzyl (8-phenyloct-7-yn-1-yl)carbamate | ~90% | libretexts.orgmdpi.com |
| 2 | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Benzyl (8-(p-tolyl)oct-7-yn-1-yl)carbamate | ~85% | libretexts.org |
| 3 | 1-Iodonaphthalene | Pd(dba)₂ / XPhos / CuI | Cs₂CO₃ / DMF | Benzyl (8-(naphthalen-1-yl)oct-7-yn-1-yl)carbamate | ~88% | libretexts.org |
| 4 | Vinyl Bromide | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzyl (dec-9-en-7-yn-1-yl)carbamate | ~80% | wikipedia.org |
This is a representative table based on typical yields for Sonogashira reactions with similar substrates.
The terminal alkyne of this compound can undergo hydration (the addition of water) and hydroamination (the addition of an N-H bond) across the triple bond, typically catalyzed by transition metals such as gold, mercury, or copper. acs.orgmdpi.comlumenlearning.com These reactions are fundamental for converting the alkyne into carbonyl compounds or nitrogen-containing functionalities like enamines and imines.
Hydration of terminal alkynes, when catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid, proceeds with Markovnikov regioselectivity. lumenlearning.comlibretexts.org This means the hydroxyl group adds to the more substituted carbon of the alkyne. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.orgmasterorganicchemistry.com Thus, the hydration of this compound would yield a methyl ketone.
Hydroamination involves the addition of an amine to the alkyne. Gold and copper catalysts are particularly effective for this transformation. mdpi.comfrontiersin.orgmdpi.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. Intermolecular hydroamination with a primary amine, for instance, would lead to an imine product after tautomerization of the initial enamine. acs.orgunisa.it
| Reaction | Catalyst | Reagents | Primary Product (before tautomerization) | Final Product | Regioselectivity | Reference |
| Hydration | HgSO₄ | H₂O, H₂SO₄ | Benzyl (8-hydroxyoct-7-en-1-yl)carbamate | Benzyl (8-oxooctyl)carbamate (a methyl ketone) | Markovnikov | lumenlearning.comlibretexts.org |
| Hydroamination | AuCl(NHC) | Aniline | Benzyl (8-anilinooct-7-en-1-yl)carbamate | Benzyl (8-(phenylimino)octyl)carbamate | Markovnikov | frontiersin.orgmdpi.comnih.gov |
| Hydroamination | CuNPs/MK10 | Benzylamine | Benzyl (8-(benzylamino)oct-7-en-1-yl)carbamate | Benzyl (8-((benzyl)imino)octyl)carbamate | Markovnikov | mdpi.com |
Cyclization and Annulation Reactions Involving the Oct-7-yn-1-ylcarbamate Scaffold
The structure of this compound is well-suited for intramolecular cyclization reactions, where the carbamate nitrogen acts as an internal nucleophile attacking the alkyne. These reactions, often catalyzed by transition metals, are a powerful strategy for the synthesis of nitrogen-containing heterocyclic compounds, such as pyrrolidines. acs.orgmdpi.comorganic-chemistry.org
Transition metal catalysts, particularly those of palladium, gold, and titanium, can activate the alkyne towards nucleophilic attack. acs.orgacs.orgresearchgate.net The reaction typically proceeds via an intramolecular hydroamination pathway. For this compound, a 5-exo-dig cyclization is sterically and electronically favored, leading to the formation of a five-membered pyrrolidine (B122466) ring with an exocyclic double bond. acs.org This initial product can then isomerize to the more thermodynamically stable endocyclic double bond, yielding a dihydropyrrole derivative. The specific outcome can depend on the catalyst system and reaction conditions. acs.org
For example, gold(I) catalysts are known to efficiently catalyze the 5-endo-dig cyclization of N-alkynyl carbamates to form oxazolinones if the carbamate is attached to the alkyne. researchgate.net In the case of this compound, where a hydrocarbon chain separates the carbamate and alkyne, an intramolecular hydroamination-type cyclization is the more probable pathway.
A plausible mechanistic pathway for a palladium-catalyzed cyclization involves the coordination of the palladium catalyst to the alkyne, which increases its electrophilicity. The carbamate nitrogen then attacks the activated alkyne in an intramolecular fashion. Subsequent protonolysis releases the cyclized product and regenerates the active catalyst.
Radical Mediated Transformations
The alkyne functionality in this compound can also participate in radical-mediated transformations. Radical addition to alkynes is a well-established process where a radical species adds across the triple bond. aklectures.comlibretexts.org This can be an intermolecular reaction with an external radical source or an intramolecular cyclization if a radical can be generated elsewhere in the molecule. mdpi.comlookchem.com
For instance, the addition of a bromine radical (generated from HBr in the presence of peroxides) would proceed via an anti-Markovnikov pathway, yielding a mixture of (E) and (Z)-bromoalkene products. aklectures.comyoutube.com
More complex transformations can be envisioned, such as intramolecular radical cyclizations. If a radical were generated on the carbon chain (for example, through hydrogen abstraction), it could add to the terminal alkyne. A 5-exo-trig cyclization is generally favored, which would lead to the formation of a five-membered carbocycle containing a vinyl radical. This intermediate could then be trapped by a hydrogen atom donor to yield a methylenecyclopentane (B75326) derivative attached to the carbamate-containing side chain. Such cyclizations are common for suitably substituted amides and carbamates. mdpi.comlookchem.com
Kinetic and Thermodynamic Aspects of Key Reactions
The kinetics and thermodynamics of the reactions involving this compound are governed by the nature of the alkyne and the specific catalytic cycle.
Sonogashira Coupling: The rate-determining step in the copper-co-catalyzed Sonogashira reaction is often considered to be the transmetalation of the copper acetylide to the palladium(II) complex. libretexts.org The reaction is generally thermodynamically favorable due to the formation of a stable C-C bond.
Hydration and Hydroamination: Alkyne hydration is an exothermic process, with the final ketone product being significantly more thermodynamically stable than the precursor enol due to the strong C=O double bond. libretexts.org The kinetics of metal-catalyzed hydration and hydroamination are complex. For gold-catalyzed hydroamination, mechanistic studies suggest that the reaction proceeds through an outer-sphere mechanism involving the protonation of a vinyl gold intermediate. nih.gov The rate can be influenced by the electronic properties of the alkyne and the amine, as well as the nature of the catalyst's ligands and counterions. frontiersin.orgmdpi.com
Cyclization Reactions: Intramolecular reactions, such as the hydroamination/cyclization of the oct-7-yn-1-ylcarbamate scaffold, are often kinetically favored over their intermolecular counterparts due to proximity effects (a high effective molarity). The formation of five- or six-membered rings is generally thermodynamically favorable. Mechanistic studies on related aminoalkyne cyclizations catalyzed by organometallic complexes suggest that the reaction can proceed through an M-N σ-bonded insertive pathway, where the alkyne inserts into the metal-nitrogen bond. acs.org
Advanced Spectroscopic and Structural Characterization of Benzyl Oct 7 Yn 1 Ylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of Benzyl (B1604629) oct-7-yn-1-ylcarbamate is expected to exhibit distinct signals corresponding to the protons of the benzyl group, the octynyl chain, and the carbamate (B1207046) linkage. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region, around 7.30-7.40 ppm. The benzylic protons (CH₂-O) are expected to produce a singlet at approximately 5.10 ppm.
The protons of the octynyl chain would resonate at higher field. The methylene (B1212753) group adjacent to the carbamate nitrogen (N-CH₂) is anticipated to appear as a triplet around 3.20 ppm. The terminal alkyne proton (C≡C-H) would be observed as a characteristic triplet at approximately 1.95 ppm. The remaining methylene groups of the octynyl chain would produce a series of multiplets in the range of 1.30-2.20 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl oct-7-yn-1-ylcarbamate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.30-7.40 | m |
| Benzylic (CH₂-Ph) | 5.10 | s |
| N-CH₂ | 3.20 | t |
| C≡C-CH₂ | 2.18 | dt |
| C≡C-H | 1.95 | t |
| Internal CH₂ | 1.30-1.60 | m |
| NH | ~5.00 | br s |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. s = singlet, t = triplet, dt = doublet of triplets, m = multiplet, br s = broad singlet.
Carbon (¹³C) NMR and Heteronuclear Correlations
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 156-157 ppm. The aromatic carbons of the benzyl group would appear between 127 and 137 ppm. The benzylic carbon (CH₂-O) is predicted to be around 67 ppm.
The carbons of the octynyl chain will resonate in the upfield region. The carbon of the methylene group attached to the nitrogen (N-CH₂) is expected at approximately 41 ppm. The sp-hybridized carbons of the alkyne would be found around 84 ppm (C≡C-H) and 68 ppm (C≡C-H). The remaining methylene carbons of the alkyl chain would appear between 18 and 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 156.5 |
| Aromatic (ipso) | 136.8 |
| Aromatic (ortho, meta, para) | 127.9-128.5 |
| C≡C-H | 84.2 |
| C≡C-H | 68.5 |
| O-CH₂ | 67.0 |
| N-CH₂ | 41.0 |
| Alkyl CH₂ | 18.3-29.8 |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, correlations would be expected between the adjacent methylene protons of the octynyl chain, and between the terminal alkyne proton and the adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include the correlation from the benzylic protons to the carbonyl carbon and the aromatic carbons, and from the N-CH₂ protons to the carbonyl carbon, confirming the carbamate linkage.
Infrared (IR) Spectroscopy Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands:
A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
A strong absorption band in the region of 1690-1710 cm⁻¹ due to the C=O (carbonyl) stretching of the carbamate group.
A sharp, weak band at approximately 3300 cm⁻¹ for the terminal alkyne C-H stretch.
A weak absorption around 2120 cm⁻¹ for the C≡C stretching vibration.
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
The C-O stretching of the ester group in the carbamate would likely appear in the 1250-1300 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Frequency (cm⁻¹) |
| N-H Stretch | ~3300 |
| C=O Stretch | 1690-1710 |
| ≡C-H Stretch | ~3300 |
| C≡C Stretch | ~2120 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C-O Stretch | 1250-1300 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₆H₂₁NO₂), the expected exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the molecular formula. Common ionization techniques such as Electrospray Ionization (ESI) would likely produce a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Table 4: Predicted HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass |
| C₁₆H₂₁NO₂ | [M+H]⁺ | 260.1645 |
| C₁₆H₂₁NO₂ | [M+Na]⁺ | 282.1464 |
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
Should this compound or a suitable derivative be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the ultimate structural confirmation. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Currently, no published X-ray crystallographic data for this specific compound or its derivatives has been found in the searched literature.
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy is a critical analytical method for the investigation of chiral molecules. In the context of this compound, these techniques would be indispensable for the characterization of its enantiomers, should a chiral center be introduced into the molecule. It is important to note that the parent structure of this compound is achiral and, therefore, would not exhibit optical activity. However, if a stereocenter were present, for instance, through substitution on the octyl chain, the resulting enantiomers would interact with plane-polarized light in distinct ways.
Optical rotation is a measure of the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral substance and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For a pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. For instance, if the (R)-enantiomer of a substituted this compound were to exhibit a positive rotation, the (S)-enantiomer would display a negative rotation of the same magnitude under identical conditions.
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry and secondary structure of the molecule. Each enantiomer of a chiral derivative of this compound would produce a CD spectrum that is a mirror image of the other. This technique is particularly useful for confirming the enantiomeric purity of a sample.
Due to the absence of published experimental chiroptical data for a chiral derivative of this compound in the scientific literature, the following tables are presented for illustrative purposes to demonstrate how such data would be reported.
Table 1: Hypothetical Optical Rotation Data for a Chiral Derivative of this compound
| Enantiomer | Specific Rotation [α] | Wavelength (nm) | Temperature (°C) | Solvent |
| (R)-isomer | +25.3° | 589 | 20 | Chloroform |
| (S)-isomer | -25.3° | 589 | 20 | Chloroform |
Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (R)-isomer | 220 | +1.5 x 10⁴ |
| (S)-isomer | 220 | -1.5 x 10⁴ |
These hypothetical data illustrate that the chiroptical properties of enantiomers are equal and opposite. The specific rotation and molar ellipticity values are crucial for establishing the absolute configuration and enantiomeric excess of a chiral sample. The solvent can have a significant effect on the measured optical rotation. nih.gov Therefore, it is standard practice to report the solvent used when reporting these values.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Benzyl (B1604629) oct-7-yn-1-ylcarbamate, these calculations provide insights into its stable conformations and electronic properties.
Methods such as Hartree-Fock and, more commonly, Density Functional Theory (DFT) are employed to optimize the molecular geometry. nih.gov These calculations yield the most stable arrangement of atoms by finding the minimum energy conformation. For a molecule like Benzyl oct-7-yn-1-ylcarbamate, with its flexible octynyl chain and rotatable benzyl group, multiple low-energy conformers may exist.
Key electronic structure descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, these calculations can map the electrostatic potential to visualize electron-rich and electron-poor regions of the molecule, and determine atomic charges, such as Mulliken charges or Hirshfeld charges, which are important for understanding intermolecular interactions. nih.govnrel.gov
Table 1: Illustrative Calculated Electronic Properties for this compound This table presents hypothetical data based on typical values for similar organic molecules.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Density Functional Theory (DFT) for Energetic and Spectroscopic Predictions
Density Functional Theory (DFT) is a versatile and widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of the size of this compound. nih.gov
DFT can be used to predict a range of energetic properties. For instance, it can calculate the energies of different conformers to determine their relative stability. It is also instrumental in predicting thermodynamic properties such as enthalpy and Gibbs free energy of formation. nrel.gov In studies on other carbamates, DFT has been successfully used to calculate redox potentials, providing insight into their electrochemical behavior. nih.gov
Furthermore, DFT is a powerful tool for predicting spectroscopic properties. researchgate.net By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Comparing this theoretical spectrum with experimental data can help to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which is an invaluable aid in the interpretation of experimental NMR spectra and for structure elucidation. youtube.com
Table 2: Hypothetical DFT-Predicted Vibrational Frequencies for this compound This table shows representative data that could be generated through DFT calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretch | 3350 | Carbamate (B1207046) N-H bond |
| C≡C Stretch | 2120 | Alkyne C≡C bond |
| C=O Stretch | 1715 | Carbamate carbonyl group |
| C-N Stretch | 1250 | Carbamate C-N bond |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Due to its inherent flexibility, particularly in the octynyl chain, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique to explore this conformational landscape. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. chemrxiv.org
By simulating the molecule over a period of time (from nanoseconds to microseconds), MD can reveal the preferred conformations and the transitions between them. acs.org This is crucial for understanding how the molecule's shape influences its interactions with other molecules. nih.gov MD simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the solvent affects conformational preferences. rsc.org
MD is also used to study intermolecular interactions. By simulating multiple molecules of this compound, one can observe how they interact with each other, which is important for predicting properties of the bulk material, such as its packing in a solid state.
Reaction Pathway and Transition State Analysis
Computational chemistry can be used to model the chemical reactions that form this compound, providing insights into the reaction mechanism. A common route for carbamate synthesis involves the reaction of an amine with a chloroformate or the reaction of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgnih.govnih.gov
Using methods like DFT, researchers can map out the potential energy surface of a reaction. This involves calculating the energies of the reactants, products, and any intermediates and transition states that occur along the reaction pathway. acs.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction, which in turn determines the reaction rate. researchgate.net This type of analysis can help to optimize reaction conditions by identifying the most favorable reaction pathway.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human clinical data)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a physical property. nih.gov For carbamates, which are a class of compounds with diverse biological activities (e.g., as pesticides), QSAR models are frequently developed to predict their potential effects. nih.govmdpi.comdoaj.org
In a QSAR study of this compound, the first step would be to calculate a set of molecular descriptors. These are numerical values that describe the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges). researchgate.netresearchgate.net
These descriptors for a series of related carbamate compounds would then be correlated with a measured activity (e.g., toxicity to a particular organism, excluding human clinical data) using statistical methods to build a predictive model. Such a model could then be used to estimate the activity of this compound based on its calculated descriptors.
Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound This table presents a selection of descriptors that would be calculated for a QSAR study.
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Topological | Wiener Index | Molecular branching and size |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
| Electronic | HOMO Energy | Electron-donating ability |
| Steric | Molecular Volume | Size and shape of the molecule |
In Silico Prediction of Reactivity and Selectivity
In silico methods, which are computational approaches to predict chemical properties, can be used to forecast the reactivity and selectivity of this compound in various chemical reactions. youtube.com
The electronic structure calculations described in section 5.1 provide a foundation for these predictions. For example, the calculated HOMO and LUMO energies and the electrostatic potential map can identify the most likely sites for nucleophilic or electrophilic attack. nih.gov The alkyne group, the carbonyl carbon, and the aromatic ring are all potential sites of reaction, and computational models can help to predict which site is most reactive under specific conditions. researchgate.net
More advanced methods, including machine learning models trained on large datasets of chemical reactions, are emerging as powerful tools for predicting the outcomes of organic reactions with high accuracy. nih.gov By inputting the structure of this compound and potential reactants, these models could predict the likely products and even suggest reaction conditions. mdpi.com This can be particularly useful for exploring the potential chemical transformations of the molecule and for designing synthetic routes to new derivatives.
Advanced Applications and Functionalization in Chemical Research
Development as Building Blocks for Complex Molecular Scaffolds
The dual functionality of Benzyl (B1604629) oct-7-yn-1-ylcarbamate makes it an ideal starting material for the construction of intricate molecular architectures, including peptidomimetics, oligomers, and macrocycles.
Preparation of Peptidomimetics and Oligomers
In the field of drug discovery and chemical biology, peptidomimetics—molecules that mimic the structure and function of peptides—are of significant interest due to their enhanced stability and bioavailability compared to their natural counterparts. Benzyl oct-7-yn-1-ylcarbamate can be incorporated into peptide or peptoid sequences to introduce a terminal alkyne functionality. This alkyne can then be used for "click" reactions to conjugate other molecules, such as fluorescent dyes, targeting ligands, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
The synthesis of oligomers containing alternating C-glycosyl α-amino acids and other amino acids has been explored, where amine group protection is often carried out with benzyl chloroformate, forming a benzyl carbamate (B1207046). google.com While facing challenges in certain contexts, this protection strategy is crucial for the stepwise synthesis of well-defined oligomeric structures. google.com The benzyl carbamate group is favored for its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation, which is orthogonal to many other protecting groups used in peptide synthesis.
The use of alkyne-functionalized building blocks in solid-phase peptide synthesis (SPPS) allows for the creation of diverse peptide-peptoid hybrids. These building blocks can be readily incorporated into a desired location in a peptide sequence using standard automated microwave-assisted SPPS protocols. peptide.comdoi.org
| Building Block | Application | Key Feature | Reference |
|---|---|---|---|
| Fmoc-N-(propargyl)glycine | Synthesis of cyclic peptide-peptoid hybrids | Enables on-resin click cyclization | peptide.comdoi.org |
| Fmoc-L-propargylglycine | Incorporation of an alkyne handle into peptides | Side-chain alkyne for post-synthesis modification | mdpi.com |
| Alkyne-functionalized Arginine | Site-specific peptide conjugation | Allows for regioselective "click" chemistry | researchgate.net |
Synthesis of Macrocycles and Constrained Architectures
Macrocycles are cyclic molecules that often exhibit unique biological activities and are prevalent in many natural products and pharmaceuticals. The synthesis of macrocycles can be challenging, but the use of efficient reactions like CuAAC has simplified their preparation. This compound can serve as a linear precursor that, after deprotection of the amine and reaction with a bifunctional azide-containing molecule, can undergo an intramolecular "click" reaction to form a macrocycle. This strategy allows for the creation of macrocycles with varying ring sizes and functionalities.
The formation of such constrained architectures can be used to stabilize specific peptide conformations, such as α-helices or β-turns, which can be crucial for their biological activity. nih.gov Ring-closing alkyne metathesis is another powerful tool for stabilizing irregular peptide secondary structures, expanding the range of accessible molecular architectures. nih.gov The introduction of a rigid alkyne moiety into a peptide sequence can lead to previously inaccessible structures with therapeutic potential. nih.gov
| Macrocyclization Strategy | Key Reaction | Advantage | Reference |
|---|---|---|---|
| Intramolecular CuAAC | Copper-catalyzed azide-alkyne cycloaddition | High efficiency and formation of a stable triazole linkage | nih.gov |
| Ring-Closing Alkyne Metathesis | Metathesis of two terminal alkynes | Formation of a rigid and linear alkyne crosslink | nih.gov |
| Thiol-yne Addition | Radical-mediated addition of a thiol to an alkyne | Forms thioether bridges for peptide stapling | mdpi.com |
Integration into Bioorthogonal Chemical Tagging Systems
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The terminal alkyne of this compound is a prime functional group for such applications, enabling the specific labeling and imaging of biomolecules.
Probes for Biomolecule Labeling and Imaging in Model Systems
After deprotection of the amine and conjugation to a molecule of interest (e.g., a metabolite, drug, or lipid), the resulting alkyne-tagged probe can be introduced into a biological system. The alkyne group can then be specifically reacted with an azide-functionalized reporter molecule, such as a fluorophore or a biotin tag, via a "click" reaction. This allows for the visualization of the biomolecule's localization and dynamics within cells or organisms. nih.gov
Alkyne tags are particularly attractive for bioimaging because of their small size, which minimizes perturbation to the original properties of the target biomolecule. nih.gov Furthermore, the alkyne moiety can be detected directly through its characteristic Raman scattering spectrum, enabling non-invasive, real-time imaging without the need for additional labels. bldpharm.com
| Probe Type | Target Biomolecule | Detection Method | Reference |
|---|---|---|---|
| Alkyne-tagged Cholesterol | Lipids | Fluorescence microscopy after click reaction with azide-fluorophore | nih.gov |
| Alkyne-tagged Fatty Acids | Lipidated proteins | In-gel fluorescence or mass spectrometry | frontiersin.org |
| Alkyne-tagged Nucleosides | DNA/RNA | Stimulated Raman scattering (SRS) microscopy | bldpharm.com |
Conjugation to Synthetic Polymers and Surfaces
The "click" reaction is also a powerful tool for the modification of synthetic polymers and surfaces. This compound, after appropriate modification, can be used to introduce alkyne functionalities onto polymer backbones or surfaces. These alkyne groups can then be used to attach a wide variety of molecules, including biomolecules, to create functional materials.
For example, alkyne-functionalized surfaces can be prepared and subsequently modified with azide-containing polymers to create antifouling surfaces that resist the non-specific adsorption of proteins and cells. mdpi.com This is particularly important for the development of biomedical devices and biosensors. Similarly, alkyne-functionalized polymers can be cross-linked with dithiol-containing molecules via thiol-yne chemistry to form soft and biocompatible elastomers. mdpi.com
| Substrate | Functionalization | Application | Reference |
|---|---|---|---|
| Poly-p-xylylene (PPX) | Alkyne-functionalized coating | Antifouling surfaces | mdpi.com |
| Gold Nanoparticles | Alkyne-derivatized surface | Chemical sensing and diagnostics | nih.gov |
| Glass Slides | Alkyne-terminated self-assembled monolayers | Immobilization of biomolecules | frontiersin.org |
Role in Advanced Materials Science
The carbamate and alkyne functionalities of this compound also lend themselves to applications in advanced materials science. Carbamate groups are known to form strong hydrogen bonds, which can influence the self-assembly and mechanical properties of materials. The alkyne group, in addition to its use in "click" chemistry, can participate in polymerization reactions to form conjugated polymers with interesting electronic and optical properties.
For instance, alkyne-functionalized monomers can be used in multicomponent polymerizations to create heterochain polymers with diverse structures and functionalities. Furthermore, the carbamate linkage is a key component of polyurethanes, a versatile class of polymers with a wide range of applications. By incorporating alkyne functionalities into polyurethane backbones, it is possible to create novel materials that can be further modified using "click" chemistry. The thermomechanical properties of polymers formed through copper-catalyzed azide-alkyne cycloaddition (CuAAC) networks show a strong dependence on the monomer structure, with carbamate-containing monomers leading to materials with higher glass transition temperatures compared to ether-based analogues.
| Polymer Type | Key Monomer Features | Resulting Property | Reference |
|---|---|---|---|
| CuAAC Network | Multifunctional azides and alkynes with carbamate linkages | High glass transition temperature (Tg) | |
| Alkyne-functionalized Polyester | Terminal alkyne groups for cross-linking | Soft and degradable elastomer | mdpi.com |
| Conjugated Polytriazoles | Alkyne-azide click polymerization | Hyperbranched structure with unique optical properties |
Monomer for Polymer Synthesis via Click Polymerization
This compound is a suitable monomer for the synthesis of functional polymers through alkyne-based click polymerization. rsc.orgdigitellinc.com Click chemistry offers remarkable advantages for polymerization, including high efficiency, mild reaction conditions, high yields, and excellent tolerance of various functional groups. rsc.org The terminal alkyne of this compound can readily react with azide-functionalized monomers in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form polytriazoles. oup.comrsc.org This method allows for the creation of polymers with well-defined structures and functionalities.
The versatility of this approach is highlighted by the ability to synthesize various polymer architectures, including linear, hyperbranched, and cross-linked polymers. oup.comrsc.orgchemrxiv.org For instance, the polymerization of AB2-type monomers, where a single molecule contains one alkyne and two other reactive groups, can lead to the formation of hyperbranched polymers. chemrxiv.org The carbamate and benzyl groups within the polymer structure derived from this compound can impart specific properties, such as altered solubility, thermal stability, and the potential for further chemical modification after deprotection of the benzyl group.
Table 1: Examples of Alkyne-Based Monomers in Click Polymerization
| Monomer Type | Co-monomer | Polymerization Type | Resulting Polymer |
| Diazide | Tetrayne | Azide-alkyne click polymerization | Hyperbranched polytriazole oup.com |
| Thiol and Ethynyl (AB2) | - | Thiol-yne click polymerization | Hyperbranched polymers chemrxiv.org |
| Azido-alkyne monomer | - | Click oligomerization | Linear and cyclic oligomers rsc.org |
Functionalization of Nanomaterials
The terminal alkyne of this compound provides a robust anchor for the functionalization of nanomaterials, particularly gold nanoparticles (AuNPs). nih.govacs.orgnih.gov Surface functionalization of AuNPs is crucial for their application in chemical sensing, diagnostics, and therapeutics. nih.govnih.govresearchgate.net While thiol-based chemistry has traditionally been used for modifying AuNPs, alkyne-based functionalization offers several advantages, including simpler preparation of the functionalizing molecules and greater stability. acs.orgresearchgate.net
Molecules containing terminal alkynes can be directly attached to the surface of AuNPs, a process that is rapid and can be performed in complex biological media. nih.govacs.org The resulting alkynylated-AuNPs exhibit long-term stability and resistance to decomposition. nih.govacs.org This approach allows for the incorporation of diverse functional molecules onto the nanoparticle surface. acs.org In the case of this compound, the carbamate linkage and the benzyl group could be used to modulate the surface properties of the nanomaterials or to introduce further functionalities after deprotection.
Furthermore, alkyne-functionalized surfaces can be used to immobilize other molecules via click chemistry. For example, an alkyne-functionalized polymer coating can be used to conjugate azide-containing biomolecules, creating surfaces that can resist protein adsorption and cell adhesion. mdpi.com Alkyne-functionalized graphitic silver nanoparticles have also been developed for Raman imaging applications. acs.org
Ligand Design and Metal Chelation Studies
The carbamate group in this compound can act as a versatile ligand for metal ions. Carbamato ligands are monoanionic species that typically coordinate to metal centers through their oxygen atoms. nih.gov They can adopt various coordination modes, including monodentate, chelating, and bridging, making them valuable in the design of metal complexes with specific geometries and reactivities. nih.gov
Carbamate ligands show a preference for "hard" oxophilic metal centers. nih.gov The coordination of a metal ion to the carbamate can trigger subsequent chemical transformations, such as the hydrolysis of the carbamate. rsc.org This reactivity can be harnessed in the design of responsive materials and controlled release systems. The presence of both a carbamate group for metal binding and a terminal alkyne for further functionalization in this compound makes it a potentially useful building block in the synthesis of more complex, multifunctional ligands and metal-organic frameworks.
Table 2: Coordination Modes of Carbamato Ligands
| Coordination Mode | Description |
| Monodentate | The carbamate binds to a single metal center through one oxygen atom. nih.gov |
| Chelating | The carbamate binds to a single metal center through both oxygen atoms. nih.gov |
| Bridging | The carbamate links two or more metal centers. nih.gov |
Exploration in Chemical Biology (excluding clinical human trial data)
The terminal alkyne functionality of this compound makes it a highly valuable tool in chemical biology, particularly for the study of biological processes in non-human, pre-clinical models. The alkyne can act as a bioorthogonal handle, allowing for the specific labeling and detection of molecules in complex biological systems.
Enzyme Inhibitor Design and Mechanism of Action (e.g., in vitro studies)
Terminal alkynes can serve as "latent warheads" in the design of covalent enzyme inhibitors. nih.govacs.org While generally unreactive under physiological conditions, a terminal alkyne can be activated within the active site of an enzyme to form a covalent bond with a nucleophilic residue, such as cysteine. nih.govacs.org This leads to irreversible inhibition of the enzyme. nih.govacs.org
This strategy has been successfully employed in the development of inhibitors for cysteine proteases. nih.govacs.orgnih.govacs.org The alkyne-containing inhibitor first binds reversibly to the enzyme's active site, and this proximity facilitates the covalent modification of the catalytic cysteine, forming a vinyl thioether linkage. nih.govacs.org The high selectivity of this reaction is a significant advantage, as the alkyne does not react with other thiols outside of the targeted active site. nih.govacs.org A molecule like this compound could be incorporated into a larger scaffold that directs it to the active site of a specific enzyme.
Target Identification and Validation in Cellular Models (non-human, pre-clinical mechanistic studies)
The bioorthogonal nature of the terminal alkyne makes it an excellent tool for target identification and validation in cellular models. nih.gov Small molecule probes containing a terminal alkyne can be introduced into cells, where they can interact with their protein targets. Following this interaction, the cells can be lysed, and the alkyne-tagged proteins can be selectively labeled with an azide-containing reporter molecule (e.g., biotin or a fluorophore) via a CuAAC reaction. wikipedia.org This allows for the enrichment and subsequent identification of the target proteins by techniques such as mass spectrometry.
This approach, often referred to as activity-based protein profiling (ABPP), is a powerful method for studying ligand-receptor interactions in situ. researchgate.net The small size of the alkyne group minimizes perturbations to the parent molecule's biological activity. researchgate.net Probes based on this compound could be designed to investigate the targets of carbamate-containing drugs or to profile enzymes that recognize the octyl chain.
Fluorescent Probe Development for Cellular Imaging
Terminal alkynes are also widely used in the development of fluorescent probes for cellular imaging. nih.govrsc.orgresearchgate.net An alkyne-containing molecule can be used to label specific biomolecules or cellular structures through metabolic incorporation or targeted binding. nih.govacs.org The alkyne can then be visualized by reaction with an azide-functionalized fluorophore. rsc.orgnih.gov
This two-step labeling strategy offers several advantages, including the ability to use small, cell-permeable probes and to perform the fluorescent labeling at a desired time point. nih.gov The development of highly fluorogenic azide (B81097) probes that exhibit a significant increase in fluorescence upon reaction with an alkyne has further enhanced the sensitivity of this method. rsc.org this compound could be derivatized with a fluorophore or used as a building block to create probes for imaging lipid metabolism or other cellular processes. The terminal alkyne itself can also be used as a Raman probe, as its C≡C stretching frequency appears in a region of the spectrum that is free from interference from other biological molecules. acs.org
Contribution to Chemical Diversity and Compound Libraries
The strategic design of molecular building blocks is fundamental to the generation of chemical diversity and the construction of comprehensive compound libraries for drug discovery and chemical biology. This compound emerges as a valuable scaffold in this context, primarily due to its bifunctional nature, incorporating both a versatile terminal alkyne and a modifiable benzyl carbamate group. This unique combination of functionalities allows for a systematic and divergent approach to the synthesis of a wide array of complex molecules.
The terminal alkyne moiety serves as a key reactive handle for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, it is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction is characterized by its high efficiency, mild reaction conditions, broad functional group tolerance, and the formation of a stable 1,2,3-triazole linkage. beilstein-journals.orgnih.gov Consequently, this compound can be readily conjugated with a vast library of azide-containing molecules, including small organic fragments, peptides, carbohydrates, and fluorophores, to rapidly generate a multitude of structurally diverse compounds. rsc.org
The benzyl carbamate (Cbz) group, on the other hand, functions as a well-established protecting group for the primary amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This protecting group is stable to a wide range of reaction conditions, including those typically employed for the functionalization of the alkyne terminus. This orthogonality allows for a stepwise diversification strategy. First, the alkyne can be elaborated through reactions like the CuAAC. Subsequently, the Cbz group can be removed under specific conditions, such as hydrogenolysis or treatment with Lewis acids, to reveal the primary amine. masterorganicchemistry.com This newly exposed amine can then undergo a second round of diversification through reactions like acylation, sulfonylation, or reductive amination, further expanding the chemical space accessible from this single building block.
The linear eight-carbon chain provides a flexible spacer element, allowing the two functional termini to be presented in a way that can span biological targets or be used in the development of bifunctional molecules such as linkers for antibody-drug conjugates or probes for chemical biology. nih.govnih.govnih.gov The combination of a stable yet removable protecting group with a highly versatile reactive handle makes this compound a powerful tool for generating molecular diversity.
Below is a table illustrating the utility of terminal alkynes in the synthesis of compound libraries via the CuAAC reaction:
| Alkyne Building Block | Azide Partner | Resulting Triazole Derivative | Application Area |
| Propargylamine | Benzyl azide | 1-Benzyl-4-(aminomethyl)-1H-1,2,3-triazole | Medicinal Chemistry |
| Phenylacetylene | 3-Azidopropanoic acid | 3-(1-Phenyl-1H-1,2,3-triazol-4-yl)propanoic acid | Materials Science |
| 1-Octyne | Azidomethyl phenyl sulfide | 1-((Phenylthio)methyl)-4-hexyl-1H-1,2,3-triazole | Bioconjugation |
| This compound | Various Azides | Diverse library of functionalized carbamates | Drug Discovery |
The following table outlines the orthogonal deprotection and subsequent functionalization strategy enabled by the benzyl carbamate group:
| Step | Reaction | Reagents | Resulting Functional Group | Potential for Further Diversification |
| 1 | Cbz Deprotection | H₂, Pd/C or HBr/AcOH | Primary Amine (-NH₂) | Acylation, Sulfonylation, Alkylation, Reductive Amination |
| 2 | Amide Formation | Acyl Chloride, Base | Amide | Introduction of various R-groups |
| 3 | Sulfonamide Formation | Sulfonyl Chloride, Base | Sulfonamide | Introduction of diverse aryl or alkylsulfonyl groups |
| 4 | Secondary/Tertiary Amine Formation | Aldehyde/Ketone, NaBH(OAc)₃ | Substituted Amine | Variation of carbonyl compound and further N-alkylation |
Future Directions and Emerging Research Avenues
Innovative Synthetic Methodologies for Enhanced Efficiency
While the synthesis of carbamates is a well-established area of organic chemistry, the development of more efficient and sustainable methods for producing Benzyl (B1604629) oct-7-yn-1-ylcarbamate and its derivatives is a key area for future research. Current synthetic strategies often involve the reaction of benzyl chloroformate with oct-7-yn-1-amine. However, these methods can have limitations in terms of atom economy and the use of hazardous reagents.
Future research will likely focus on the development of catalytic methods that avoid the use of phosgene (B1210022) derivatives. For instance, the direct carbonylation of oct-7-yn-1-amine and benzyl alcohol using catalysts based on transition metals could offer a more environmentally benign and efficient route. Additionally, flow chemistry approaches could be explored to enable the continuous and scalable production of Benzyl oct-7-yn-1-ylcarbamate, offering precise control over reaction parameters and minimizing waste.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Carbonylation | Higher atom economy, avoidance of hazardous reagents | Development of novel transition metal catalysts |
| Flow Chemistry | Scalability, precise reaction control, reduced waste | Optimization of reactor design and reaction conditions |
| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of suitable enzymes |
Exploration of Novel Bioorthogonal Transformations
The terminal alkyne group in this compound makes it an ideal candidate for bioorthogonal chemistry. The most well-known reaction of this type is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While this reaction is highly efficient, the potential cytotoxicity of copper catalysts has prompted the search for alternative bioorthogonal transformations.
Future research is expected to delve into copper-free click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). This would involve the synthesis of strained cyclooctyne (B158145) derivatives of this compound for reaction with azides. Furthermore, the exploration of other bioorthogonal reactions involving alkynes, such as the inverse-electron-demand Diels-Alder reaction with tetrazines, could expand the toolkit for labeling and tracking biomolecules in living systems. The development of photo-clickable carbamates, where the reactivity of the alkyne is controlled by light, represents another exciting frontier.
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involving this compound is crucial for its optimization and application. The use of advanced spectroscopic techniques for real-time reaction monitoring is a promising area of investigation.
In-situ infrared (IR) spectroscopy and Raman spectroscopy can provide real-time information on the consumption of reactants and the formation of products during a chemical transformation. For bioorthogonal reactions, techniques like fluorescence spectroscopy can be employed to monitor the progress of labeling in real-time. The development of novel fluorescent probes based on the this compound scaffold that exhibit a change in fluorescence upon reaction would be particularly valuable for cellular imaging applications.
| Spectroscopic Technique | Information Gained | Application Area |
| In-situ IR/Raman | Reaction kinetics, mechanistic insights | Process optimization |
| Fluorescence Spectroscopy | Real-time monitoring of labeling | Cellular imaging, diagnostics |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of intermediates | Mechanistic studies |
High-Throughput Synthesis and Screening Applications
The modular nature of this compound makes it an excellent building block for the creation of compound libraries for high-throughput screening (HTS). By varying the amine and alcohol components, a diverse range of carbamates with different properties can be synthesized.
Future research will likely focus on the development of automated synthesis platforms for the rapid generation of these libraries. These libraries can then be screened for a variety of applications, such as drug discovery, materials science, and catalysis. For example, libraries of this compound derivatives could be screened for their ability to inhibit specific enzymes or to self-assemble into novel materials. The combination of HTS with advanced data analysis techniques, such as machine learning, could accelerate the discovery of new functional molecules.
Rational Design of Next-Generation Functional Molecules
The rational design of novel functional molecules based on the this compound scaffold is a key area for future innovation. By leveraging computational modeling and a deep understanding of structure-activity relationships, it is possible to design molecules with tailored properties.
For instance, in the field of drug delivery, this compound could be incorporated into prodrugs that are activated by a specific stimulus, such as an enzyme or light. In materials science, it could be used as a monomer for the synthesis of novel polymers with unique mechanical or electronic properties. The ability to precisely control the architecture and functionality of these molecules at the molecular level will be a major focus of future research. A recent study on benzyl geranate (B1243311) derivatives showcased the use of a scaffold-hopping strategy to design novel compounds with specific biological activities, a strategy that could be applied to this compound. nih.gov
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology
The full potential of this compound will be realized through interdisciplinary research that bridges the gap between organic chemistry, materials science, and chemical biology. The synthesis of this molecule is rooted in organic chemistry, its application in creating new materials falls under the purview of materials science, and its use as a tool to study biological systems is the domain of chemical biology.
Future collaborations between researchers in these fields will be essential for driving innovation. For example, organic chemists can develop new methods for synthesizing this compound derivatives, materials scientists can explore their use in creating smart materials and coatings, and chemical biologists can employ them as probes to unravel complex biological processes. This synergistic approach will undoubtedly lead to exciting new discoveries and applications for this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzyl oct-7-yn-1-ylcarbamate with high purity?
- Methodology :
-
Step 1 : Begin with the carbamate formation via reaction of oct-7-yn-1-amine with benzyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C).
-
Step 2 : Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate) to minimize side reactions.
-
Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
-
Validation : Confirm purity via HPLC (≥98%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Yield | 65–75% | Experimental optimization |
| Purity Threshold | ≥98% | Analytical standards |
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology :
- Condition Testing : Store samples at –20°C (short-term), 4°C (intermediate), and 25°C (long-term) under inert atmosphere (argon).
- Degradation Analysis : Monitor via TLC and HPLC at 0, 7, 30, and 90 days.
- Critical Factors : Humidity and light exposure significantly accelerate decomposition; use amber vials and desiccants .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Recommended Workflow :
NMR : Assign peaks for the alkyne proton (δ ~2.2 ppm) and carbamate carbonyl (δ ~155 ppm in C).
IR : Confirm carbamate C=O stretch (~1700 cm) and alkyne C≡C stretch (~2100 cm).
HRMS : Match observed molecular ion ([M+H]) to theoretical mass (CHNO: 265.1468).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the alkyne moiety in this compound?
- Case Study : Discrepancies in Sonogashira coupling efficiency (40% vs. 75% yields in literature).
- Hypothesis Testing :
- Variable catalyst loading (Pd(PPh): 2–5 mol%).
- Solvent effects (THF vs. DMF).
- Resolution : Use kinetic modeling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Data Table :
| Catalyst Loading | Solvent | Yield |
|---|---|---|
| 2 mol% | THF | 40% |
| 5 mol% | DMF | 75% |
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Approach :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces.
- Validation : Compare computed IR spectra with experimental data to assess accuracy .
Q. How to design a robust protocol for scaling up synthesis without compromising purity?
- Scale-Up Challenges :
- Exothermic carbamate formation requires precise temperature control.
- Purification bottlenecks at >10 g scale.
- Solutions :
- Use flow chemistry for heat dissipation.
- Replace column chromatography with fractional crystallization (ethanol/water, 3:1 v/v) .
Data Contradiction Analysis
Q. Why do different studies report conflicting melting points for this compound?
- Root Cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
